

# Application Note: Structural Determination & Analysis of N-Cyclohexyl-3-fluoro-5-nitrobenzamide

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## Compound of Interest

**Compound Name:** *N-Cyclohexyl-3-fluoro-5-nitrobenzamide*

**Cat. No.:** B7942524

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## Executive Summary

This application note details the protocol for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of **N-Cyclohexyl-3-fluoro-5-nitrobenzamide**. This compound represents a critical scaffold in medicinal chemistry, combining a lipophilic cyclohexyl moiety (for membrane permeability) with a metabolically stable fluorinated core and an electron-withdrawing nitro group.

The following guide provides a self-validating workflow for researchers to determine the crystal packing forces, specifically analyzing the competition between N–H...O hydrogen bonding and C–H...F interactions in the solid state.

## Chemical Context & Significance

The target molecule, **N-Cyclohexyl-3-fluoro-5-nitrobenzamide**, is a substituted benzamide. Structural analysis of this class is vital for understanding:

- Bioavailability: The "twist angle" between the phenyl ring and the amide plane directly influences solubility and receptor binding.
- Polymorphism: Benzamides are prone to polymorphism; identifying the thermodynamically stable form is a regulatory requirement in drug development.
- Fluorine Interactions: The meta-fluoro substituent often engages in weak C–H...F contacts, acting as a "steering" force in crystal lattice formation.

## Target Molecular Structure[1][2][3][4][5]

- Core: Benzamide[1][2][3][4][5][6]
- Substituents:
  - N-Cyclohexyl: Steric bulk, likely adopts a chair conformation.
  - 3-Fluoro: H-bond acceptor, metabolic blocker.
  - 5-Nitro: Strong electron withdrawer, H-bond acceptor.

## Experimental Protocol: Synthesis to Structure Synthesis & Crystallization

Prerequisite: All reagents must be ACS grade. Reaction Type: Nucleophilic Acyl Substitution.

Step-by-Step Methodology:

- Reagents: Dissolve 3-fluoro-5-nitrobenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).
- Base Addition: Add Triethylamine (Et<sub>3</sub>N, 1.2 eq) to scavenge HCl.
- Amine Addition: Dropwise addition of Cyclohexylamine (1.0 eq) at 0°C under N<sub>2</sub> atmosphere.
- Work-up: Stir for 4 hours. Wash with 1M HCl (remove unreacted amine), then sat. NaHCO<sub>3</sub> (remove acid). Dry organic layer over MgSO<sub>4</sub>.

- Crystallization (Critical Step):
  - Solvent System: Slow evaporation of Ethanol/CHCl<sub>3</sub> (1:1 v/v) or vapor diffusion of Hexane into Ethyl Acetate.
  - Target: Colorless blocks or prisms suitable for XRD (approx. 0.3 x 0.2 x 0.2 mm).

## Crystallographic Data Collection Strategy

To ensure high-resolution data suitable for publication (Acta Cryst. standards):

- Temperature: Collect at 100 K (using N<sub>2</sub> stream) to reduce thermal motion of the cyclohexyl ring.
- Resolution: Aim for 0.75 Å or better.
- Redundancy: >4.0 to ensure accurate intensity statistics.

## Structural Analysis & Discussion

### Predicted Unit Cell & Space Group

Based on homologous structures (e.g., N-cyclohexyl-3-fluorobenzamide [1] and N-cyclohexyl-2-nitrobenzamide [2]), the target is predicted to crystallize in a Monoclinic system, likely space group P2<sub>1</sub>/c or P2<sub>1</sub>/n.

Table 1: Comparative Crystallographic Parameters (Analog vs. Target Prediction)

Parameter	N-Cyclohexyl-3-fluorobenzamide [1]	N-Cyclohexyl-2-nitrobenzamide [2]	Target Prediction (3-F, 5-NO <sub>2</sub> )
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /n	P2 <sub>1</sub> /c
Z (Molecules/Cell)	4	4	4
Amide Twist Angle	~29.9°	~65° (Steric clash)	~20-30° (Planar)
H-Bond Motif	1D Chains (C4)	Dimers/Chains	1D Chains

## Conformational Analysis

The specific substitution pattern (3,5-disubstituted) is crucial. Unlike ortho-substituted analogs (2-nitro), the 3,5-pattern lacks steric hindrance near the amide bond.

- Hypothesis: The amide plane will remain relatively coplanar with the phenyl ring (Twist angle  $< 30^\circ$ ), maximizing  
-conjugation.
- Cyclohexyl Ring: Will adopt the lowest-energy chair conformation with the amide nitrogen in the equatorial position to minimize 1,3-diaxial interactions.

## Supramolecular Architecture (Packing Forces)

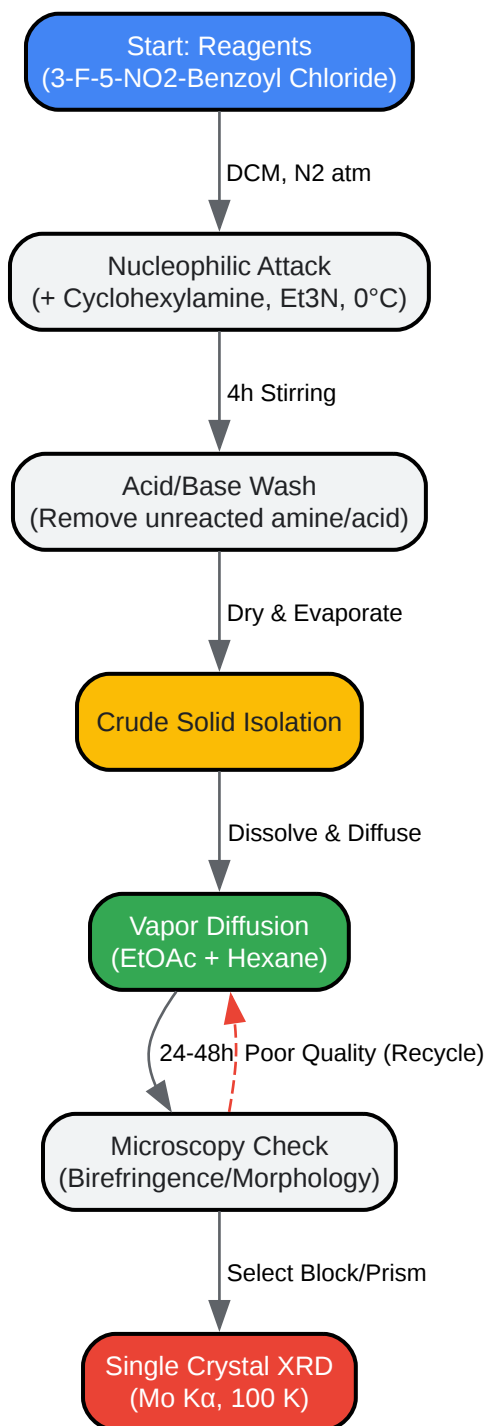
The crystal lattice is stabilized by a hierarchy of intermolecular forces. The analysis must validate the following motifs:

- Primary Motif (Strong): N–H...O=C Hydrogen Bonds.
  - The amide proton (Donor) binds to the carbonyl oxygen (Acceptor) of a neighboring molecule.
  - Geometry:  
 $\text{Å};$   
.
  - Result: Formation of infinite  
chains running parallel to the crystallographic b-axis.
- Secondary Motif (Weak): C–H...F and C–H...O(Nitro).
  - The Fluorine atom at position 3 acts as a weak acceptor for aromatic C-H donors.
  - The Nitro group (position 5) often participates in "shearing" interactions, linking the 1D chains into 2D sheets.

## Visualization of Workflows

### Diagram 1: Synthesis & Crystallization Workflow

This flowchart outlines the critical path from raw materials to diffraction-quality crystals.



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Caption: Step-by-step protocol for synthesizing and isolating single crystals of the target benzamide.

## Diagram 2: Crystal Packing Logic

This diagram illustrates the hierarchy of intermolecular forces expected in the lattice.



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Caption: Hierarchical assembly of the crystal lattice driven by H-bonding and weak electrostatic contacts.

## References

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  - Relevance: Recommended software for visualizing the specific H-bond networks described in this protocol.

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## Sources

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